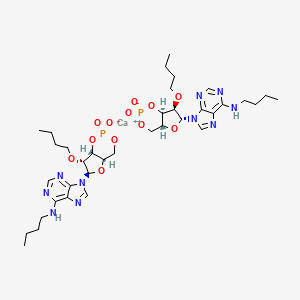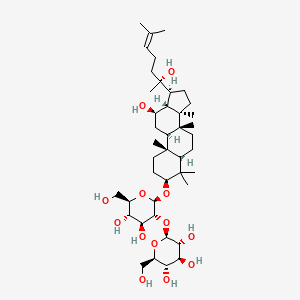
(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid typically involves the reaction of 4-bromo-3-(ethoxycarbonyl)-2-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale synthesis using automated systems and optimized reaction conditions to ensure high yield and purity. Techniques such as acoustic dispensing technology have been employed to accelerate the synthesis process and create large libraries of boronic acid derivatives .
化学反応の分析
Types of Reactions
(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced products.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with active site residues, leading to inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the additional functional groups present in (4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in similar applications but with different reactivity and properties.
Uniqueness
This compound is unique due to the presence of multiple functional groups, including bromine, ethoxycarbonyl, and fluorine. These groups confer distinct reactivity and allow for the formation of a wide range of derivatives, making it a valuable compound in synthetic chemistry .
特性
IUPAC Name |
(4-bromo-3-ethoxycarbonyl-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrFO4/c1-2-16-9(13)7-6(11)4-3-5(8(7)12)10(14)15/h3-4,14-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTFLYRJQFHQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C(=O)OCC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7947133.png)








